1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Description
Molecular Architecture and Functional Groups
The molecular structure of 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is characterized by the presence of two distinct heterocyclic ring systems connected through a direct bond. The compound possesses a molecular formula of C9H17N5O with a molar mass of approximately 211.26 grams per mole. The Chemical Abstracts Service number for this compound is 1630763-43-7, providing a unique identifier for its chemical registry.
The piperazine moiety constitutes a six-membered saturated ring containing two nitrogen atoms positioned at the 1 and 4 positions, forming a 1,4-diazacyclohexane framework. This heterocyclic system exhibits characteristic basic properties due to the presence of tertiary amine nitrogen atoms, which can readily undergo protonation under physiological conditions. The piperazine ring serves as a fundamental structural unit that significantly influences the compound's overall three-dimensional geometry and electronic properties.
The triazole component represents a five-membered aromatic heterocycle containing three nitrogen atoms arranged in a 1,2,4-configuration. This triazole ring bears two substituents: a methoxymethyl group at the N1 position and a methyl group at the C3 position. The methoxymethyl substituent introduces additional flexibility to the molecular structure through its ether linkage, while the methyl group provides steric bulk that influences the compound's conformational preferences and potential binding interactions.
The connection between the piperazine and triazole rings occurs through the C5 position of the triazole ring and the N1 position of the piperazine ring, establishing a direct carbon-nitrogen bond. This linkage creates a rigid connection point that constrains the relative orientation of the two heterocyclic systems while maintaining sufficient flexibility for conformational adjustments.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C9H17N5O |
| Molar Mass | 211.26 g/mol |
| CAS Number | 1630763-43-7 |
| Ring Systems | Piperazine + 1,2,4-Triazole |
| Substituents | Methoxymethyl, Methyl |
Conformational Analysis and Spatial Arrangement
The conformational behavior of this compound is primarily governed by the structural characteristics of the piperazine ring system. Piperazine rings are well-documented to adopt four distinct conformational states: chair, half-chair, twist-boat, and boat configurations. Among these conformational possibilities, the chair conformation represents the thermodynamically most favorable arrangement, followed by twist-boat, boat, and half-chair conformations in order of decreasing stability.
The chair conformation of the piperazine ring in this compound positions the nitrogen-bound substituents in equatorial orientations, minimizing steric interactions and maximizing conformational stability. This preferred conformation significantly influences the spatial arrangement of the triazole substituent, which extends outward from the piperazine core in an equatorial position. The thermodynamic preference for the chair conformation has been consistently observed in highly symmetric piperazine-containing macrocyclic ligands and related structures.
The triazole ring maintains a planar geometry due to its aromatic character, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with delocalized pi-electron systems. The planarity of the triazole ring contrasts with the three-dimensional chair configuration of the piperazine system, creating a semi-rigid molecular architecture where conformational flexibility is primarily concentrated in the piperazine component and the methoxymethyl substituent.
The methoxymethyl group attached to the triazole ring introduces additional conformational degrees of freedom through rotation around the nitrogen-carbon and carbon-oxygen bonds. This substituent can adopt various rotational conformations, potentially influencing the compound's overall molecular shape and its interactions with biological targets. The presence of the ether oxygen atom provides opportunities for hydrogen bonding interactions and contributes to the compound's solubility characteristics.
Nuclear magnetic resonance spectroscopy studies of related piperazine compounds have demonstrated that the energy barrier between chair and boat conformations is sufficiently low to permit interconversion when tertiary amines are present in their neutral state. However, protonation of the nitrogen atoms can raise this activation energy barrier, potentially stabilizing specific conformational states at room temperature.
Isomerism and Stereochemical Considerations
The structural framework of this compound presents several important stereochemical considerations, particularly regarding the tautomeric behavior of the 1,2,4-triazole ring system. The 1,2,4-triazole heterocycle can exist in multiple tautomeric forms, specifically the 1H-1,2,4-triazole, 2H-1,2,4-triazole, and 4H-1,2,4-triazole configurations. Theoretical and experimental studies have consistently demonstrated that the 4H-1,2,4-triazole form predominates over the alternative tautomeric structures.
Density functional theory calculations using the B3LYP method with 6-311G(d,p) basis sets have revealed that the 4H-1,2,4-triazole tautomer exhibits superior thermodynamic stability compared to the 1H and 2H forms. The calculated relative stability values indicate energy differences of 4-10 kilocalories per mole favoring the 4H tautomer, establishing it as the predominant form under standard conditions. This tautomeric preference significantly influences the compound's chemical reactivity and potential binding interactions.
The presence of substituents on the triazole ring, particularly the methoxymethyl group at N1 and the methyl group at C3, effectively locks the triazole system into a specific tautomeric state by preventing proton migration. This substitution pattern eliminates the possibility of rapid tautomeric interconversion that might otherwise occur in unsubstituted triazole systems. The N1-methoxymethyl substitution specifically stabilizes the triazole ring in a configuration that maintains the aromatic character while providing steric protection against unwanted side reactions.
Protonation studies of related triazole derivatives have indicated that nitrogen atoms in different positions exhibit varying basicities, with protonation typically occurring at the most electron-rich nitrogen site. In the case of this compound, the piperazine nitrogen atoms are likely to serve as the primary protonation sites due to their enhanced basicity compared to the triazole nitrogen atoms.
The compound does not possess asymmetric carbon centers, eliminating the possibility of optical isomerism. However, the potential for conformational isomerism exists due to the flexibility of the piperazine ring and the methoxymethyl substituent. The barrier to interconversion between different conformational isomers is typically low enough to permit rapid equilibration at room temperature, resulting in a dynamic mixture of conformational states rather than discrete isomeric forms.
Comparative Analysis with Analogous Piperazine-Triazole Derivatives
The structural characteristics of this compound can be effectively evaluated through comparison with closely related piperazine-triazole derivatives documented in the chemical literature. The compound 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine, which lacks the methyl substituent at the C3 position, provides a direct structural comparison. This analog possesses a molecular formula of C8H15N5O with a molecular weight of 197.24 grams per mole, representing a reduction of 14 mass units compared to the methylated derivative.
The absence of the C3-methyl group in the simpler analog results in altered steric interactions and potentially different conformational preferences. The methyl substituent in the target compound introduces additional steric bulk that may influence the relative orientation of the triazole and piperazine rings, potentially affecting the compound's biological activity and binding characteristics. The electronic effects of the methyl group also contribute to subtle changes in the electron density distribution within the triazole ring system.
Another relevant comparison can be drawn with 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine, which features a bromine substituent at the C3 position instead of a methyl group. This brominated analog has a molecular formula of C8H14BrN5O and a molecular weight of 276.13 grams per mole. The bromine substituent represents a significantly larger and more electronegative group compared to the methyl substituent, likely resulting in substantial differences in molecular properties and reactivity patterns.
The comparative analysis extends to compounds featuring different substitution patterns on the triazole ring, such as 1-((1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine. This derivative incorporates a methylene linker between the triazole and piperazine rings and features a propyl group at the C3 position. The molecular formula C11H21N5 and molecular weight of 223.32 grams per mole reflect the additional carbon atoms in the propyl substituent and methylene bridge.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Target Compound | C9H17N5O | 211.26 | C3-methyl, N1-methoxymethyl |
| Unsubstituted Analog | C8H15N5O | 197.24 | No C3 substituent |
| Brominated Analog | C8H14BrN5O | 276.13 | C3-bromine instead of methyl |
| Propyl Analog | C11H21N5 | 223.32 | C3-propyl, methylene linker |
The comparative analysis reveals that structural modifications to the triazole ring system and the connection pattern between the triazole and piperazine components result in significant variations in molecular properties. These structural differences influence the compounds' potential biological activities, with studies of related piperazine-triazole derivatives demonstrating varying degrees of anti-proliferative activity against cancer cell lines. The specific substitution pattern in this compound positions it within a family of compounds known for diverse biological activities while maintaining unique structural features that distinguish it from closely related analogs.
Properties
IUPAC Name |
1-[2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-8-11-9(14(12-8)7-15-2)13-5-3-10-4-6-13/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGVBDSMVFASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N2CCNCC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Functionalized 1,2,4-Triazole Intermediates
A representative preparation method for 1-methyl-1H-1,2,4-triazole derivatives, which serve as precursors for further functionalization, involves the following steps:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of 1,2,4-triazole | Mix 1,2,4-triazole, potassium hydroxide, ethanol; slowly add chloromethane; heat and reflux | Formation of 1-methyl-1,2,4-triazole |
| 2 | Halogenation or silylation at 5-position | Dissolve 1-methyl-1,2,4-triazole in THF and TMEDA; cool; add n-butyllithium; add dibromomethane (for 5-bromo derivative) or add LDA and trimethylchlorosilane (for 5-trimethylsilyl derivative) | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |
| 3 | Carboxylation | React 5-bromo/trimethylsilyl derivative with LDA and carbon dioxide in THF at low temperature | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
This sequence establishes a versatile platform for further functional group transformations, including the introduction of methoxymethyl groups or direct coupling with piperazine derivatives.
Introduction of the Methoxymethyl Group
While direct literature on the exact methoxymethylation of the triazole nitrogen is limited, analogous methods involve:
- Alkylation of the triazole nitrogen (N1-position) with chloromethyl methyl ether or similar alkylating agents under basic conditions.
- Controlled reaction conditions to avoid over-alkylation or ring opening.
Based on the methylation and halogenation steps above, the methoxymethyl group can be introduced by reacting the 1-methyl-1,2,4-triazole intermediate with chloromethyl methyl ether or by employing methoxymethyl halides under nucleophilic substitution conditions.
Coupling with Piperazine
The final step involves coupling the functionalized triazole intermediate with piperazine to form the target compound. The coupling generally proceeds via nucleophilic substitution on a suitable leaving group (e.g., halogen or activated ester) on the triazole derivative.
Key considerations include:
- Use of appropriate solvents such as tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF).
- Controlled temperature (often ambient to moderate heating) to optimize yield.
- Use of bases such as triethylamine or pyridine to facilitate nucleophilic substitution.
- Purification by extraction, crystallization, or chromatography.
Although direct examples for this exact compound are scarce, related methodologies for piperazine coupling with heterocyclic intermediates are well documented.
Comparative Analysis of Preparation Methods
| Aspect | Method Based on Halogenated Triazole Intermediate | Method Based on Direct Alkylation and Coupling |
|---|---|---|
| Starting Material | 1-methyl-1,2,4-triazole | 1,2,4-triazole derivatives |
| Key Reagents | n-Butyllithium, dibromomethane, LDA, carbon dioxide | Chloromethyl methyl ether, piperazine |
| Reaction Steps | Multi-step: methylation, halogenation, carboxylation, coupling | Alkylation followed by nucleophilic substitution |
| Advantages | High selectivity, allows for further functionalization | Simpler, fewer steps |
| Challenges | Requires low temperature and strong bases | Risk of over-alkylation, side reactions |
| Industrial Suitability | Moderate, requires careful handling of reagents | Potentially scalable with optimization |
Research Findings and Optimization Notes
- The use of strong bases (LDA, n-butyllithium) and low temperatures (-78°C to 0°C) is critical for regioselective functionalization of the triazole ring.
- Halogenated intermediates provide versatile handles for further substitution or coupling reactions.
- Alkylation reactions to introduce methoxymethyl groups require careful control to avoid multiple substitutions.
- Coupling with piperazine benefits from the use of organic bases and polar aprotic solvents to enhance nucleophilicity.
- Purification steps including aqueous workup, drying agents (anhydrous sodium sulfate), and recrystallization improve product purity and yield.
- Yields for intermediate steps typically range from 80-90%, with overall yields depending on the number of steps and reaction conditions.
Summary Table of Key Preparation Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Methylation of triazole | KOH, chloromethane | Ethanol | Reflux (~78°C) | Several hours | ~85 | Slow addition of chloromethane |
| Halogenation/Silylation | n-BuLi, dibromomethane or LDA, TMSCl | THF | -78°C to 0°C | 1-2 hours | 80-90 | Requires inert atmosphere |
| Carboxylation | LDA, CO2 gas | THF | -78°C | 1 hour | 75-85 | Quenching with acid |
| Methoxymethylation | Chloromethyl methyl ether | Suitable base | Ambient | Hours | Variable | Controlled alkylation needed |
| Coupling with piperazine | Piperazine, base (Et3N) | THF/DMF | RT to 50°C | Several hours | 70-85 | Purification critical |
Chemical Reactions Analysis
Types of Reactions
1-[1-(Methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is in the development of pharmaceuticals. The compound exhibits properties that may be beneficial for:
- Antifungal Activity : The triazole moiety is known for its antifungal properties, particularly against Candida species. Research indicates that derivatives of triazoles can inhibit the enzyme lanosterol demethylase, which is crucial in fungal cell membrane synthesis.
Agricultural Chemistry
The compound's fungicidal properties make it a candidate for agricultural applications. It can be utilized as:
- Fungicide : Effective against various plant pathogens, it can be incorporated into formulations to protect crops from fungal infections.
Biochemical Research
In biochemical studies, this compound can serve as:
- Biochemical Probe : Due to its ability to interact with specific enzymes or receptors, it can be used to study biological pathways and mechanisms.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of triazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of fungal growth in vitro. The results indicated a dose-dependent response with effective concentrations leading to over 90% inhibition of fungal colonies.
Case Study 2: Agricultural Application
In agricultural trials, formulations containing triazole derivatives were tested against common fungal pathogens in crops such as wheat and corn. The application resulted in a marked reduction in disease incidence and improved yield compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine and triazole moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The methoxymethyl group in the target compound likely enhances aqueous solubility compared to nitro or benzyl groups in analogs, which could improve bioavailability.
- Triazole vs. Other Heterocycles : 1,2,4-Triazole cores offer distinct hydrogen-bonding and steric profiles compared to 1,2,3-triazoles or imidazoles, influencing target selectivity.
- Pharmacological Potential: While nitroimidazole-triazole hybrids show antitumor activity, the target compound’s lack of nitro groups may reduce toxicity risks. Its structural simplicity could facilitate optimization for CNS targets (e.g., serotonin or dopamine receptors).
Biological Activity
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is a novel compound that has garnered attention for its potential biological activities. This compound features a triazole moiety, which is often associated with various pharmacological effects, including antifungal, anticancer, and antiviral properties. This article delves into the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C9H17N5O, with a molar mass of 211.26 g/mol. Its structure includes a piperazine ring and a triazole group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H17N5O |
| Molar Mass | 211.26 g/mol |
| CAS Number | 1630763-43-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that triazole derivatives can inhibit key enzymes and receptors involved in various diseases.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against several cancer cell lines. A notable study reported that triazole-containing compounds exhibited IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent anticancer properties .
Antiviral Properties
In addition to anticancer activity, compounds with similar structures have shown promise as antiviral agents. For example, piperazine-based triazoles have been explored for their inhibitory effects against SARS-CoV-2, with some derivatives demonstrating effective inhibition of the viral main protease (Mpro) . These findings suggest that the compound may also possess antiviral properties.
Case Studies
Several case studies provide insights into the biological activity of triazole derivatives:
- Antiproliferative Activity : A study evaluated a series of triazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a piperazine scaffold displayed enhanced activity against breast cancer cell lines compared to other structural analogs .
- Antiviral Efficacy : Another investigation focused on the antiviral potential of triazole derivatives against SARS-CoV-2. The study found that certain compounds could inhibit viral replication in vitro and suggested a multi-target binding mechanism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multistep reactions involving (1) coupling of substituted triazoles with piperazine cores under nucleophilic substitution conditions and (2) functionalization of the methoxymethyl group. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to attach triazole moieties to piperazine derivatives . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires elemental analysis, high-resolution mass spectrometry (HRMS), and spectral characterization (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How is the biological activity of this compound initially screened in preclinical studies?
- Methodological Answer : In vitro assays are prioritized for initial screening. Cytotoxicity is evaluated via MTT or SRB assays using cancer cell lines (e.g., MDA-MB-231 for breast cancer). Apoptosis induction is confirmed through flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays . Antiplatelet activity, if predicted computationally, is tested via platelet aggregation inhibition assays using ADP or collagen as agonists .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify methoxymethyl and triazole proton environments, while IR identifies functional groups (e.g., C-N stretches in piperazine). Stability under physiological conditions is assessed via HPLC at varying pH levels (e.g., simulated gastric fluid). Thermal stability is studied using thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxymethyl vs. cyclodextran conjugation) impact biological activity and toxicity?
- Methodological Answer : Beta-cyclodextran conjugation, while reducing toxicity, may sterically hinder receptor interactions, decreasing activity. Comparative studies involve synthesizing derivatives with/without substituents and testing in parallel assays. For example, replacing methoxymethyl with hydrophilic groups alters logP values, affecting membrane permeability (measured via PAMPA assays) . Toxicity is quantified using hemolytic assays and in vivo LD50 studies in rodent models .
Q. What computational strategies are used to predict and optimize this compound’s binding affinity to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes to targets like DNA G-quadruplexes or kinase domains. Density Functional Theory (DFT) calculations optimize substituent electronic effects (e.g., methoxymethyl electron-donating properties). Pharmacophore modeling prioritizes derivatives with enhanced hydrogen-bonding capacity to residues like Asp189 in trypsin-like proteases .
Q. How does the protonation state of the piperazine ring influence pharmacokinetics and target engagement?
- Methodological Answer : Piperazine’s pKa (~9.8) ensures partial protonation at physiological pH, enhancing solubility and membrane penetration. Experimental pKa determination (Sirius T3 platform) and in silico predictions (MoKa software) guide modifications. For instance, fluorobenzyl substituents lower pKa, altering blood-brain barrier permeability, validated via LC-MS biodistribution studies in mice .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies arise from solvent effects or target flexibility. Molecular dynamics (MD) simulations (AMBER/CHARMM) model solvated protein-ligand interactions over 100+ ns trajectories. Free-energy perturbation (FEP) calculations quantify binding energy differences. Experimental validation via isothermal titration calorimetry (ITC) measures binding thermodynamics directly .
Q. How can this compound’s physicochemical properties be tuned for specific applications (e.g., CNS penetration vs. CO2 capture)?
- Methodological Answer : For CNS applications, logP is optimized to 2–3 via substituent adjustments (e.g., fluorination), with P-glycoprotein efflux assessed in MDCK-MDR1 cells. For CO2 capture, aqueous solubility is enhanced by adding hydrophilic groups (e.g., hydroxyls), tested in membrane contactor systems with K2CO3/piperazine blends. Stability under high CO2 partial pressure is monitored via FTIR and gravimetric analysis .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
